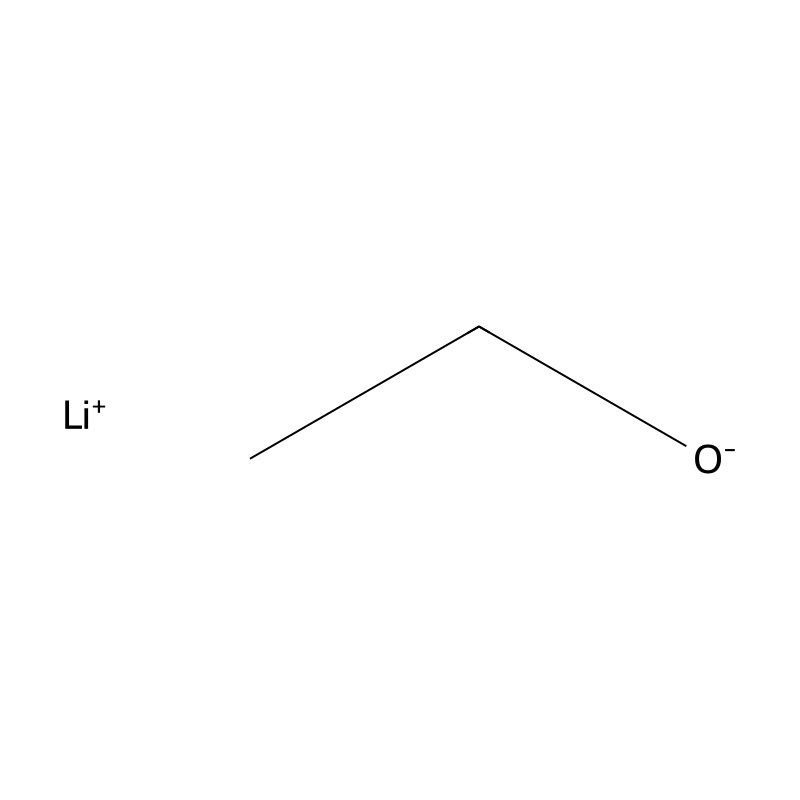

Lithium ethoxide

C2H5LiO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5LiO

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium Ethoxide: Physical & Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂H₅LiO [1] [2] |

| Molecular Weight | 52.00 g/mol [1] [2] |

| Density | 0.895 g/mL at 25 °C [1] [2] |

| Boiling Point | ~67-72.6 °C [1] [2] |

| Flash Point | 8.9 - 50 °F [1] [2] |

| Form | Powder, chunks, or solution (e.g., 1.0 M in ethanol) [3] [2] |

| Assay | 95% typical [3] |

Lithium Ethoxide: Safety Information

| Category | Details |

|---|

| GHS Hazard Statements | H251: Self-heating in large quantities; may catch fire. H314: Causes severe skin burns and eye damage. [3] [2] | | Storage | Flammables area, protect from moisture. [1] [2] | | Precautions | Reacts violently with water. Use faceshields, gloves, and other appropriate personal protective equipment (PPE). [1] |

Key Applications & Experimental Context

The search results highlight specific, advanced applications for this compound, particularly in materials science, and provide an example protocol for sodium ethoxide use.

- Application of this compound: It is used as a precursor for preparing protective coatings on high-nickel cathode materials. These lithium-ion conductive coatings help improve the surface stability and cycling performance of lithium-ion batteries by preventing unwanted reactions between the cathode and solid electrolyte [3].

- Experimental Protocol for Sodium Ethoxide Formation: The following workflow from a synthetic procedure details the formation of sodium ethoxide, which is analogous to how this compound is prepared (by reacting the metal with ethanol). This illustrates the highly similar core reactivity of these alkoxides.

Workflow for the exothermic formation of sodium ethoxide from sodium metal and absolute ethanol, conducted under an inert atmosphere [4].

Key Reactivity Concepts & Inferred Differences

While a direct comparison is not provided, the fundamental principles of alkali metal chemistry can help frame the expected differences. Both ethoxides share core reactivity as strong bases and nucleophiles [5] [3], but the nature of the metal cation (Li⁺ vs. Na⁺) influences their behavior.

| Characteristic | This compound | Sodium Ethoxide (for context) |

|---|---|---|

| Cation Size | Smaller (Li⁺) | Larger (Na⁺) |

| Basicity | Very Strong | Very Strong |

| Nucleophilicity | Generally considered harder and less nucleophilic in some contexts due to strong Li-O bond and aggregation. | Softer and often a better nucleophile. |

| Solubility & Aggregation | Often oligomeric or aggregated in solution, especially in non-polar solvents. | More soluble and less aggregated in alcohols. |

| Typical Use | Strong base where its unique solubility or coordinating properties are needed (e.g., in battery precursors). | Common, general-purpose strong base and nucleophile in organic synthesis (e.g., Claisen condensation, ether formation). |

How to Proceed with Your Research

Given the lack of a direct, detailed reactivity comparison in the search results, I suggest the following steps to deepen your investigation:

- Consult Specialized Databases: Search platforms like Reaxys or SciFinder are essential for finding detailed kinetic studies, reaction yields, and comparative mechanistic investigations in peer-reviewed literature.

- Review Textbooks on Mechanism: Advanced organic chemistry textbooks, particularly those focusing on physical organic chemistry or advanced synthesis, often discuss the subtle effects of metal cations (the "counterion effect") on the reactivity of alkoxides.

- Focus Your Query: When searching, use specific reaction types for comparison, such as "this compound vs sodium ethoxide Claisen condensation" or "this compound elimination reaction kinetics," to find more targeted information.

References

lithium ethoxide solubility in organic solvents

Solubility Data of Lithium Ethoxide

The table below summarizes the available experimental solubility data for this compound from the search results.

| Solvent | Solubility (g/100 g of solvent) | Temperature (°C) | Notes |

|---|---|---|---|

| Ethanol | 19.6 g/100 g | 20°C | [1] |

| Ethanol | 15.8 g/100 g | 24°C | [1] |

| Ethanol | 23 g/100 g | 70°C | [1] |

| Heptane | 0.38 g/100 g | 26°C | [1] |

| Diethyl Ether | sparingly soluble | Not specified | [1] |

| Pentane | sparingly soluble | Not specified | [1] |

| Alkylcarbonates (e.g., EC, PC, DMC) | < 1 g/L (collectively) | 20°C | Very weakly soluble [2] |

A scientific study highlighted that this compound, along with other SEI (Solid Electrolyte Interphase) lithium salts like Li₂CO₃ and LiOH, is weakly soluble in alkylcarbonate solvents (which are common in lithium-ion battery electrolytes) [2]. This low solubility is a critical property affecting battery performance.

Experimental Context and Protocols

The provided solubility data originates from classical chemical literature and modern materials science research. Here are the key methodological details:

- Experimental Conditions: The solubility measurements in ethanol, heptane, and other simple solvents were likely conducted using traditional gravimetric or titration methods, where the maximum amount of salt dissolved in a given solvent mass at equilibrium is determined [1].

- Modern Context and Measurement: The data on solubility in alkylcarbonates comes from a 2011 study focused on battery electrolytes [2].

- Materials: The lithium salts used had a purity of >95%. Solvents like ethylene carbonate (EC), propylene carbonate (PC), and dimethyl carbonate (DMC) had purity >99%. All handling was performed in an argon-atmosphere glove box to prevent reaction with moisture and air [2].

- Apparatus and Procedure: Solubility was determined using Atomic Absorption Spectroscopy (AAS). This technique quantitatively measures the concentration of lithium ions in a filtered solution of the saturated salt-solvent mixture, providing high accuracy [2].

- Safety and Handling: this compound is a reactive and moisture-sensitive material. The compound has the hazard statements H251 (Self-heating; may catch fire) and H314 (Causes severe skin burns and eye damage). Proper personal protective equipment (PPE) including gloves, eyeshields, and respirators is mandatory when handling it [3].

Solubility Determination Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a reactive solid like this compound in organic solvents, based on the methodologies from the search results.

Experimental workflow for determining solubility of reactive solids like this compound.

Key Insights for Researchers

- Solvent Choice is Critical: this compound shows good solubility in alcohols like ethanol, but is nearly insoluble in non-polar solvents like heptane and pentane, as well as in industrially important alkylcarbonate solvents [1] [2].

- Temperature Dependence: Solubility in ethanol increases with temperature (from 19.6 g/100g at 20°C to 23 g/100g at 70°C), which is typical for solid dissolution processes and can be leveraged in purification processes like recrystallization [1].

- Material Behavior in Application: Its very low solubility in battery electrolyte solvents (alkylcarbonates) means it tends to form stable, solid aggregates in the SEI layer, which is beneficial for the long-term stability of the electrode interface [2].

References

lithium ethoxide thermal stability and decomposition

Physical & Hazard Properties

The table below summarizes key quantitative data related to the handling and stability of lithium ethoxide, primarily from safety datasheets [1] [2].

| Property | Value / Description | Source / Context |

|---|---|---|

| Physical Form | White powder and chunks, or 1.0 M solution in ethanol | [1] [3] |

| Density | 0.821 g/mL (at 25°C for solution); 0.8200 g/mL (powder) | [1] [3] |

| Flash Point | 9 °C (48.2 °F) - closed cup (for solution in ethanol) | [1] |

| Autoignition Temperature | Classified as Self-heating, Category 1 | [2] |

| Decomposition Products | Carbon oxides, Lithium oxides | [2] |

Experimental Insight from a Related Compound

A detailed 2024 study investigated the thermal decomposition of lithium methyl carbonate (LMC), a major component in lithium-ion batteries [4]. The methodology offers a valuable template for studying organolithium compounds.

Experimental Protocol for Thermal Decomposition Analysis

The researchers used a combined experimental and computational approach [4]:

- Material Synthesis: LMC was synthesized via a nucleophilic substitution reaction between commercial This compound and methanol [4].

- Thermal Analysis: Thermogravimetric Analysis (TGA) was coupled with Mass Spectrometry (MS) to measure mass loss and identify evolved gases in real-time as the temperature was raised from 30°C to 300°C [4].

- In-situ Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was used to observe changes in chemical bonds and functional groups during heating [4].

- Computational Modeling: Density Functional Theory (DFT) calculations were performed to determine bond dissociation energies (BDEs) and propose a plausible elementary reaction mechanism, which was then validated against the experimental data [4].

The workflow of this integrated methodology can be summarized as follows:

Integrated experimental and computational workflow for analyzing thermal decomposition [4].

Safety and Handling Protocols

Given its self-heating nature and corrosivity, strict handling procedures are essential [1] [2]:

- Personal Protective Equipment (PPE): Wear faceshields, gloves, goggles, and appropriate respirator filters [1].

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from sunlight and handle under an inert gas. Never allow contact with water [2].

- Fire Fighting: In case of fire, use dry powder or dry sand for extinction. Do NOT use a water jet [2].

Interpretation and Further Research

The search results confirm that this compound is thermally stable enough for handling and use in processes like sol-gel synthesis and chemical vapor deposition [1] [3]. However, it is classified as self-heating and can decompose at elevated temperatures, producing lithium oxides [2].

The detailed study on LMC demonstrates the level of mechanistic depth achievable for organolithium compounds [4]. Applying a similar integrated methodology (TGA-MS, in-situ FTIR, and DFT modeling) would be the recommended approach to fully decipher the thermal decomposition pathway of pure this compound.

References

lithium ethoxide preparation from lithium metal and ethanol

Reaction Overview and Mechanism

The synthesis of lithium ethoxide is a metathesis reaction where lithium metal (Li) displaces hydrogen from ethanol, producing this compound (C₂H₅OLi) and hydrogen gas (H₂) [1]. This is a redox process that is highly exothermic and requires careful control.

The basic chemical reaction is: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂ [1]

The diagram below illustrates the reaction mechanism and the experimental setup for safely conducting this synthesis:

Detailed Experimental Protocol

Here is a practical synthesis method that can be adapted for laboratory-scale production.

Materials and Equipment

- Reactants: Lithium metal (wire, ribbon, or chips), absolute ethanol (anhydrous) [1].

- Equipment: A multi-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, ice-water bath or cryo-cooler, magnetic stirrer, and an inert gas (Nitrogen or Argon) supply [2].

Step-by-Step Procedure

- Setup: Assemble the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen [3].

- Initial Charge: Place the lithium metal into the dry reaction flask [2].

- Reaction:

- Slowly add anhydrous ethanol to the reaction vessel, maintaining the temperature between 20-30°C [2].

- The reaction is exothermic. Use an ice-water bath (approx. -10 to -30°C) to maintain the temperature between 60-80°C and control the reaction rate [2].

- The reaction pressure can be controlled between 0.01-0.015 MPa. Vapors are condensed and returned to the reactor [2].

- Completion: After adding all ethanol, continue stirring and heating to ensure the reaction is complete. The result is a liquid solution of this compound in ethanol [2].

- Isolation (for solid product): For solid this compound, transfer the liquid to a closed dryer. Concentrate and dry under vacuum to obtain a solid product [2].

Quantitative Reaction Example

The table below summarizes data from a specific laboratory synthesis for reference [1]:

| Parameter | Value | Notes |

|---|---|---|

| Ethanol Mass | 144 g (3.13 mol) | Anhydrous |

| Lithium Metal Mass | 2.9 g (0.41 mol) | |

| Molar Ratio (Li:EtOH) | ~ 1 : 7.6 | Lithium is limiting reactant |

| Theoretical LiOEt Yield | ~21.3 g | Calculated from lithium amount |

| Final Solution | ~125.1 g of ethanol containing ~21.3 g LiOEt | Saturated solution |

| Solubility (approx.) | ~12.5 g / 100 mL ethanol | At room temperature [1] |

Critical Safety and Handling Notes

This reaction involves significant hazards and must be conducted with appropriate safety measures.

| Hazard | Precautionary Measure |

|---|---|

| Flammable Hydrogen Gas (H₂) | Always vent safely. Perform the reaction in a well-ventilated fume hood with no ignition sources. Use flame traps if necessary [2] [1]. |

| Highly Flammable Reagents/Product | The product solution is highly flammable (Flash point ~50°F / 10°C) [4]. Keep away from heat and sparks. |

| Corrosive and Moisture-Sensitive | This compound is corrosive (H314 causes severe skin burns) and reacts slowly with water [4]. Use appropriate PPE (gloves, goggles). Store under an inert atmosphere. |

| Exothermic Reaction | Control the reaction rate by slow addition of ethanol and active cooling to prevent violent boiling or potential ignition [2]. |

Product Specifications and Characterization

The table below lists key physicochemical properties and typical commercial specifications for this compound [4]:

| Property | Specification / Value |

|---|---|

| CAS Number | 2388-07-0 |

| Molecular Formula | C₂H₅LiO |

| Molecular Weight | 52.0 g/mol |

| Physical Form (Solution) | Clear, colorless to brown liquid [1] [4] |

| Common Commercial Form | 1.0 M solution in ethanol |

| Density (at 25°C) | ~0.895 g/mL |

| Boiling Point | ~67°C (for the solution) |

Application Notes for Researchers

- Impurity Control: If the ethanol contains trace water, lithium hydroxide (LiOH) will form as an insoluble white precipitate. This can be removed from the solution by filtration [1].

- Industrial Scope: The described methodology is adaptable for the industrial production of other lithium alkoxides, such as lithium methoxide, lithium isopropoxide, and lithium tert-butoxide [2].

References

lithium ethoxide in esterification and transesterification reactions

Chemical Profile and Applications of Lithium Ethoxide

This compound (LiOEt) is an organic metal alkoxide with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in the form of powder and chunks [2] [1] and has a high purity grade of 95% to 99% available commercially [2] [1]. It is insoluble in water [1].

Primary Applications in Organic Synthesis

This compound serves as a strong base and catalyst in various organic transformations [1]:

- Base in Carbon-Carbon Bond Formation: Used in key reactions like aldol condensation, Michael addition, and the Claisen condensation [1].

- Transesterification Catalyst: Facilitates the exchange of alkoxy groups between esters and alcohols [3].

- Esterification Reactions: Acts as a reactant or catalyst in the formation of esters from carboxylic acids or acid chlorides [1].

- Polymer Chemistry Initiator: Employed in the synthesis of certain polymeric materials [1].

- Precursor for Battery Materials: Used to prepare inert, conductive coatings for high-nickel cathodes in lithium-ion batteries [2].

Reaction Mechanisms and Pathways

Transesterification Under Basic Conditions

Transesterification is the conversion of one ester into another through the exchange of alkoxy (-OR) groups. When catalyzed by this compound, the reaction proceeds via a two-step nucleophilic acyl substitution mechanism [3].

Diagram 1: The mechanism of base-catalyzed transesterification. The ethoxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to eliminate the leaving alkoxide, forming the new ester.

To drive this equilibrium reaction towards the desired product, a large excess of the alcohol corresponding to the desired alkoxy group (e.g., ethanol for an ethyl ester) is used, often as the solvent [3].

Special Case: Intramolecular Transesterification

This compound can facilitate the formation of cyclic esters (lactones) from hydroxy-esters. Deprotonation of the hydroxyl group generates an alkoxide, which acts as an internal nucleophile in a five or six-membered ring closure [3].

Diagram 2: Lactone formation via intramolecular transesterification. The base deprotonates the alcohol, creating a nucleophile that attacks the ester carbonyl within the same molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from lithium metal and ethanol [4].

- Objective: To prepare a saturated solution of this compound in ethanol.

- Materials:

- Lithium metal (2.9 g, 0.41 mol)

- Absolute ethanol (144 g, 3.13 mol)

- Equipment: Dry flask, reflux condenser, nitrogen inlet, ice bath.

- Procedure:

- Place absolute ethanol in a dry flask under an inert nitrogen atmosphere.

- Add lithium metal pieces slowly to the ethanol with stirring. Caution: The reaction produces hydrogen gas (H₂) and is exothermic.

- Control the reaction rate by cooling with an ice bath to prevent excessive heating.

- Continue stirring until all lithium metal has reacted. The resulting solution will be slightly yellow and alkaline [4].

- Note: If the ethanol contains water, lithium hydroxide will form as an insoluble by-product and can be removed by filtration [4].

Protocol 2: General Transesterification Procedure

This is a general method for converting a methyl ester to an ethyl ester using this compound [3].

- Objective: Transesterification of a model methyl ester.

- Materials:

- Methyl ester substrate (e.g., methyl 1-naphthoate)

- This compound (LiOEt)

- Anhydrous ethanol (solvent and nucleophile source)

- Equipment: Round-bottom flask, condenser, nitrogen atmosphere.

- Reaction Setup:

- Solvent: Anhydrous Ethanol

- Catalyst: this compound

- Reaction Temperature: Reflux

- Atmosphere: Inert (Nitrogen or Argon)

- Procedure:

- Dissolve the methyl ester substrate in a large excess of anhydrous ethanol.

- Add a catalytic or stoichiometric amount of this compound.

- Heat the mixture under reflux with stirring in an inert atmosphere.

- Monitor the reaction by TLC or GC/MS until completion.

- Work up by carefully neutralizing the base with a weak acid (e.g., aqueous NH₄Cl), concentrating the solution, and purifying the product (e.g., by distillation or chromatography).

Protocol 3: this compound in a Multi-Step Synthesis (Ynolates)

This advanced procedure from Organic Syntheses uses a mixture of lithium hexamethyldisilazide (LiHMDS) and this compound to homologate an ester [5].

- Part C: Preparation of Lithium Hexamethyldisilazide (LiHMDS)/Lithium Ethoxide Mixture:

- In a nitrogen-flushed, oven-dried flask, combine 1,1,1,3,3,3-hexamethyldisilazane (32.2 g, 0.200 mol), absolute ethanol (5.9 mL, 4.6 g, 0.100 mol), and anhydrous tetrahydrofuran (160 mL).

- Cool the stirred solution in an ice bath.

- Add 2.5 M n-butyllithium in hexanes (120 mL, 0.300 mol) via syringe over 20 minutes.

- Stir the resulting solution of LiHMDS and this compound with cooling for 30 minutes before use in the subsequent step [5].

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 2388-07-0 | [2] [1] |

| Molecular Formula | LiC₂H₅O | [1] |

| Molecular Weight | 52.0 g/mol | [1] |

| Purity | 95% - 99% | [2] [1] |

| Physical Form | Powder and chunks | [2] [1] |

| Solubility in Water | Insoluble | [1] |

Table 2: Key Reaction Parameters for Transesterification

| Parameter | Recommendation / Typical Value | Reference / Rationale |

|---|---|---|

| Solvent | Conjugate acid of alkoxide nucleophile (e.g., Ethanol for ethyl esters) | [3] |

| Alcohol Molar Ratio | Large excess (e.g., as solvent) | Drives equilibrium towards products [3] |

| Catalyst Loading | Catalytic or stoichiometric | Dependent on substrate reactivity [5] |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with moisture/CO₂ [5] [4] |

| Temperature | From room temperature to reflux | Dependent on substrate and reaction rate |

Safety and Handling Guidelines

This compound is a reactive and moisture-sensitive chemical that requires careful handling.

- Hazard Classification:

- Personal Protective Equipment (PPE):

- Handling Precautions:

- Storage:

Key Considerations for Researchers

- Competing Reactions: Be aware that this compound can participate in other reactions. For example, in the Claisen condensation, the alkoxide base can cause transesterification as a side reaction if the alkoxide does not match the ester's alkoxy group [3].

- Alkoxide Basicity: The reaction equilibrium in transesterification is influenced by the relative basicities of the nucleophile and leaving group. Using the alcohol as the solvent ensures a large excess that drives the equilibrium forward [3].

- Material Quality: The quality of reagents is critical. The presence of lithium butoxide in partially decomposed butyllithium solutions can lead to the formation of undesired butyl ester by-products [5].

References

lithium ethoxide catalyst for aldol condensation and Claisen condensation

Catalytic Role in Aldol Condensation

Lithium ethoxide serves as an effective dual-activation catalyst for tandem cross-aldol condensations, offering a superior method for synthesizing α,α′-bis(aryl/alkylmethylidene)ketones, which are valuable pharmacophores [1].

The key advantages of this protocol include [1]:

- High Efficiency: Achieves high product yields under mild conditions.

- Mild Conditions: Reactions proceed at room temperature.

- Short Reaction Times

- Cost-Effective: Uses a cheap and readily available catalyst.

- Low Catalyst Loading: Requires only 10 mol% of this compound.

- Broad Substrate Scope: Compatible with aryl, heteroaryl, styryl, and alkyl aldehydes.

The experimental protocol below outlines the standard procedure.

- Reaction Setup: In a round-bottom flask, add cyclohexanone (1.0 mmol), the aromatic aldehyde (2.2 mmol), and anhydrous ethanol (3 mL) [1].

- Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture [1].

- Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC (Thin-Layer Chromatography) [1].

- Work-up: Upon completion, pour the reaction mixture into ice water. Extract the resulting precipitate using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) [1].

- Purification: Purify the crude product by recrystallization from ethanol or using column chromatography to obtain the pure bis(arylidene)ketone derivative [1].

Stoichiometric Role in Claisen Condensation

In Claisen condensation, this compound acts as a strong base to form an enolate anion, which then nucleophilically attacks another ester molecule to form a β-keto ester or β-diketone [2] [3] [4].

The following table summarizes the reaction requirements [2]:

| Factor | Requirement & Rationale |

|---|---|

| Enolizable Ester | At least one reagent must have α-protons to form the enolate nucleophile. |

| Base Strength | Must be strong enough to generate the enolate (e.g., alkoxide base). |

| Leaving Group | The alkoxy group must be a good leaving group (e.g., methoxide, ethoxide). |

| Stoichiometry | Requires a full equivalent (stoichiometric amount) of base. The final deprotonation of the β-keto ester drives the reaction to completion. |

The experimental workflow for a standard Claisen condensation is detailed below.

- Reaction Setup: Add the ester (1.0 equivalent) to anhydrous ethanol in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) [2] [5].

- Base Addition: Add a stoichiometric amount (1.0 equivalent) of this compound powder to the solution [2] [5].

- Reaction Execution: Heat the reaction mixture under reflux for the required time. Monitor the reaction by TLC.

- Work-up: After cooling, carefully acidify the mixture with a cold, dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the enolate and regenerate the β-keto ester [2].

- Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude β-keto ester by distillation or recrystallization.

Key Comparative Data

The table below summarizes the distinct roles of this compound in these two important reactions.

| Feature | Aldol Condensation | Claisen Condensation |

|---|---|---|

| Primary Role | Dual-activation catalyst [1] | Stoichiometric, strong base [2] |

| Amount Used | Catalytic (e.g., 10 mol%) [1] | Stoichiometric (1.0 equivalent or more) [2] |

| Reaction Type | Carbonyl (aldehyde/ketone) with enolizable carbonyl [1] [6] | Ester with ester (or another carbonyl) [2] [3] |

| Key Product | α,α′-Bis(aryl/alkylmethylidene)ketone [1] | β-Keto ester or β-diketone [2] [3] |

| Driving Force | Formation of extended conjugation system [1] [6] | Final deprotonation of acidic β-keto ester product [2] |

Critical Handling & Safety Notes

This compound is a moisture-sensitive and air-sensitive compound that requires strict handling protocols [5].

- Inert Atmosphere: All reactions must be set up and performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques [5].

- Anhydrous Solvents: Use only anhydrous solvents to prevent decomposition of the catalyst [5].

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated fume hood [5].

- Storage: Store the reagent in a tightly sealed container in a dry, cool place, protected from air and moisture [5].

References

- 1. Dual-activation protocol for tandem cross-aldol ... [sciencedirect.com]

- 2. Claisen condensation [en.wikipedia.org]

- 3. Claisen Condensation - an overview [sciencedirect.com]

- 4. Claisen Condensation [chem.libretexts.org]

- 5. This compound Manufacturer | Molecular Formula: LiC2H5O [axiomchem.com]

- 6. Aldol Addition and Condensation Reactions [masterorganicchemistry.com]

Comprehensive Application Notes and Protocols: Lithium Ethoxide in Sol-Gel Synthesis of Thin Films

Introduction to Lithium Ethoxide in Sol-Gel Synthesis

This compound (LiOC₂H₅) represents a critical precursor material in the sol-gel synthesis of advanced functional thin films for applications ranging from energy storage to integrated photonics. As an alkoxide compound, this compound offers distinct advantages in sol-gel chemistry due to its molecular homogeneity and reactivity in solution-based processes, enabling precise control over film composition and structure at relatively low processing temperatures. The sol-gel method itself is a versatile synthesis approach that allows for the production of homogeneous, high-purity metal oxide nanostructures through the transition of a liquid "sol" into a solid "gel" network via hydrolysis and condensation reactions. [1] [2]

The application of this compound in thin film deposition is particularly valuable for multi-component oxide systems such as lithium niobate (LiNbO₃), which has attracted significant attention due to its excellent optical, piezoelectric, and ferroelectric properties. These materials play crucial roles in emerging technologies including optical waveguides, non-linear optical devices, surface acoustic wave (SAW) sensors, and as interface stabilization layers in lithium-ion batteries. Traditional solid-state synthesis methods for these complex oxides typically require prolonged high-temperature processing, but the sol-gel approach using alkoxide precursors like this compound enables atomic-scale mixing of cationic species at significantly reduced temperatures, resulting in improved phase purity and compositional control. [3] [4]

Precursor Chemistry and Properties

Fundamental Characteristics of this compound

This compound is a metal alkoxide characterized by its high reactivity toward hydrolysis and sensitivity to moisture and atmospheric oxygen. These properties necessitate strict handling protocols under inert conditions to maintain precursor integrity and prevent premature reaction. In sol-gel chemistry, metal alkoxides undergo hydrolysis where ethoxide groups (OC₂H₅) are replaced with hydroxyl groups (OH), followed by polycondensation reactions that form an extended metal-oxygen-metal network characteristic of the gel state. The mechanism of these reactions is significantly influenced by solution pH, water content, temperature, and solvent selection, which collectively determine the structural evolution and ultimate properties of the resulting thin films. [1] [2]

The molecular structure of this compound enables direct incorporation into growing oxide networks during sol-gel processing, facilitating the formation of homogeneous multi-component systems when combined with other metal alkoxides such as niobium ethoxide (Nb(OC₂H₅)₅) for lithium niobate synthesis. This molecular-level mixing represents a significant advantage over solid-state methods where diffusion limitations can lead to compositional inhomogeneity and secondary phase formation. However, the different hydrolysis rates of individual metal alkoxides in multi-component systems can present challenges, potentially leading to component segregation and non-uniform films if reaction conditions are not carefully controlled. [4]

Comparative Precursor Analysis

Table 1: Comparison of Lithium Precursors for Sol-Gel Synthesis

| Precursor | Chemical Formula | Advantages | Limitations | Typical Applications |

|---|---|---|---|---|

| This compound | LiOC₂H₅ | High purity, molecular homogeneity, compatible with other alkoxides | Moisture sensitivity, requires inert atmosphere | LiNbO₃, LiCoO₂, complex oxide films |

| Lithium Nitrate | LiNO₃ | Air-stable, low cost, easy handling | High decomposition temperature, residual nitrate | Electrode materials, Li₂Ni₆AlₓCo₂₋ₓO₁₀ |

| Lithium Carbonate | Li₂CO₃ | High stability, low toxicity | Low solubility, requires acidic conditions | LiNbO₃ with chelating agents |

| Heterobimetallic Complexes | Li₂Nb(hfa)₇•diglyme•xH₂O | Single-source precursor, improved stoichiometry control | Complex synthesis, limited availability | Stoichiometric LiNbO₃ thin films |

Recent research has explored innovative precursor design to overcome limitations associated with traditional alkoxide precursors. The development of heterobimetallic complexes that incorporate both lithium and the secondary metal (e.g., niobium) in a single molecule represents a significant advancement. These third-generation precursors ensure better monitoring of process variables, greater atomic uniformity, reduced occurrence of undesirable contaminants, and improved control over the production process. For instance, the compound Li₂Nb(hfa)₇•diglyme•xH₂O has been successfully employed for the deposition of polycrystalline LiNbO₃ films with improved stoichiometric control, demonstrating the potential of this approach for complex multi-component oxide systems. [4]

Experimental Protocol: Lithium Niobate Thin Films via Sol-Gel

Materials and Equipment

Materials Required:

- This compound (LiOC₂H₅, high purity ≥99.9%)

- Niobium ethoxide (Nb(OC₂H₅)₅, high purity ≥99.9%)

- Anhydrous ethanol (C₂H₅OH, water content <50 ppm)

- Acetic acid (glacial, CH₃COOH) or acetylacetone as stabilization agent

- Inert atmosphere equipment (argon or nitrogen glove box, Schlenk line)

Equipment Necessary:

- Spin coater with programmable rotation speed (500-6000 rpm capability)

- Hotplate with precise temperature control (up to 300°C)

- Tube furnace or muffle furnace (up to 700°C)

- Ultrasonic bath for solution mixing

- Moisture-free environment (glove box or dry room)

Step-by-Step Synthesis Procedure

Precursor Solution Preparation:

- In an argon-filled glove box, dissolve 0.01 mol this compound in 20 mL anhydrous ethanol under continuous stirring.

- Separately dissolve 0.01 mol niobium ethoxide in 20 mL anhydrous ethanol.

- Combine the two solutions slowly with vigorous stirring to ensure homogeneous mixing.

- Add 1-2 mL acetic acid or acetylacetone as a chelating agent to moderate hydrolysis rates and improve solution stability.

- Continue stirring for 2-4 hours until a clear, homogeneous solution is obtained.

Controlled Hydrolysis:

- Prepare a hydrolysis solution by mixing 1 mL deionized water with 10 mL anhydrous ethanol.

- Add the hydrolysis solution dropwise (approximately 1-2 drops per second) to the alkoxide solution under vigorous stirring.

- Continue stirring for additional 1-2 hours to form a stable sol.

- Age the sol for 24 hours at room temperature in a sealed container to allow initial condensation reactions.

Substrate Preparation and Film Deposition:

- Clean substrates (typically silicon, sapphire, or platinum-coated silicon) sequentially in acetone, isopropanol, and deionized water using ultrasonic bath for 10 minutes each.

- Dry substrates under nitrogen stream and treat with oxygen plasma for 5-10 minutes to improve wettability.

- Filter the aged sol through a 0.2 μm PTFE syringe filter immediately before deposition.

- Program the spin coater with the following sequence: 500 rpm for 10 seconds (acceleration 100 rpm/s) followed by 3000 rpm for 30 seconds (acceleration 500 rpm/s).

- Dispense 0.5-1 mL of sol onto the center of the substrate during the initial low-speed step.

Gelation and Thermal Processing:

- Immediately transfer the as-deposited film to a hotplate preheated to 300°C for 10 minutes to facilitate gelation and remove residual solvents.

- Repeat the spin-coating and pre-heating steps 3-5 times to achieve the desired film thickness.

- Finally, anneal the multilayer film in a tube furnace at 600-700°C for 1-2 hours in oxygen atmosphere to induce crystallization.

- Use a controlled heating rate of 1-5°C/minute through critical temperature ranges to minimize stress and cracking.

The following workflow diagram illustrates the complete sol-gel process using this compound for thin film fabrication:

Figure 1: Experimental workflow for this compound-based sol-gel synthesis of thin films, highlighting the three main phases of the process.

Results and Analysis

Structural and Morphological Characterization

X-ray diffraction (XRD) analysis of this compound-derived LiNbO₃ thin films typically reveals polycrystalline structure with characteristic peaks corresponding to the (012), (104), (110), (113), and (116) planes of the rhombohedral LiNbO₃ phase when annealed at temperatures above 600°C. The crystallite size generally ranges between 20-50 nm as calculated using the Scherrer equation, with higher annealing temperatures leading to increased crystallinity but potential risks of lithium volatilization. Research has demonstrated that films derived from this compound precursors exhibit improved crystallographic orientation compared to those prepared from alternative lithium sources such as lithium nitrate or carbonate. [4]

Field-emission scanning electron microscopy (FE-SEM) of optimal this compound-derived films shows uniform surface morphology with minimal cracking and grain sizes typically between 50-200 nm depending on annealing conditions. The films generally exhibit dense microstructure with well-interconnected grains, although excessive heating rates can lead to the formation of porous structures due to rapid solvent evaporation and organic burnout. Energy dispersive X-ray (EDX) analysis confirms the preservation of lithium content in properly processed films, with Li/Nb ratios approaching the stoichiometric value of 1.0 for LiNbO₃ when appropriate precursor stoichiometry and processing conditions are maintained. [4]

Compositional and Functional Properties

Table 2: Characterization Data for this compound-Derived Thin Films

| Characterization Method | Key Findings | Optimal Conditions | Performance Metrics |

|---|---|---|---|

| XRD | Polycrystalline LiNbO₃ phase | Annealing: 600-700°C, 1-2 hours | Crystallite size: 20-50 nm |

| Raman Spectroscopy | Characteristic peaks at 153, 238, 276, 332, 369, 432, 582, 876 cm⁻¹ | Excitation: 532 nm | Phase purity confirmation |

| FE-SEM | Uniform morphology, minimal cracking | Heating rate: 1-5°C/min | Grain size: 50-200 nm |

| XPS | Li/Nb ratio ≈ 1.0, minimal carbon contamination | Sputter cleaning: 30 seconds | Surface stoichiometry verification |

| Dielectric Measurements | High permittivity, low loss tangent | Frequency: 1 kHz-1 MHz | εᵣ: 25-30, tan δ: <0.05 |

| Electrochemical Analysis | Li⁺ ion transport capability | Voltage range: 2.5-4.3 V vs. Li⁺/Li | Interface stability improvement |

The functional properties of this compound-derived films make them particularly valuable for specialized applications. For electro-optical devices, films exhibit excellent transparency in visible spectra with refractive indices typically between 2.2-2.3 at 633 nm wavelength. When implemented as interface layers in all-solid-state batteries, these films significantly enhance interfacial stability between high-voltage cathode materials (e.g., NCM622) and sulfide-based solid electrolytes (e.g., Li₆PS₅Cl), enabling stable cycling up to 4.3 V versus Li⁺/Li. This application specifically benefits from the homogeneous coverage and conformal nature of sol-gel derived films compared to physical deposition methods. [5] [4]

Alternative Precursor Systems and Emerging Approaches

Single-Source Heterobimetallic Precursors

Recent advances in precursor chemistry have led to the development of innovative heterobimetallic complexes that incorporate both lithium and the transition metal (e.g., niobium) in a single molecule. These single-source precursors address significant challenges in maintaining stoichiometric control during multi-precursor sol-gel processes. A notable example is the compound Li₂Nb(hfa)₇•diglyme•xH₂O, which has been successfully employed for the deposition of polycrystalline LiNbO₃ films through a modified sol-gel/spin-coating approach. [4]

The structural, compositional, and thermal characteristics of this heterobimetallic precursor have been thoroughly characterized using attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). These analyses confirm the molecular-level integration of lithium and niobium, which ensures consistent elemental distribution throughout the deposited films. The resulting LiNbO₃ films exhibit improved stoichiometric control and phase purity compared to those derived from traditional separate precursor systems, demonstrating the potential of this advanced precursor design for complex multi-component oxide films. [4]

Modified Sol-Gel Approaches

Beyond conventional alkoxide chemistry, researchers have developed alternative sol-gel routes utilizing different lithium sources for specific application requirements:

Chelate-Assisted Synthesis: Combining lithium carbonate (Li₂CO₃) or lithium nitrate (LiNO₃) with niobium oxide (Nb₂O₅) in ethylene glycol media with citric acid as a chelating agent. This approach offers improved handling stability but may require higher processing temperatures and can result in increased carbon contamination.

Aqueous Sol-Gel Methods: Using water-soluble lithium salts (e.g., lithium acetate) with peroxo-niobate complexes for improved environmental compatibility. These systems typically exhibit faster hydrolysis rates and require careful pH control to prevent precipitation.

Non-hydrolytic Approaches: Employing chemical activation methods (e.g., using H₂O₂) to promote gel formation without direct water addition, potentially reducing sensitivity to atmospheric moisture during processing. [5] [4]

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Sol-Gel Processes

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Film Cracking | Rapid drying, high stress | Reduce heating rate (1-2°C/min) | Multiple thin layers, chelating agents |

| Lithium Deficiency | Volatilization during annealing | Lithium excess in precursor (5-10%) | Sealed environment, lower annealing T |

| Non-uniform Coverage | Improper wettability, fast evaporation | Optimize spin speed, use surfactants | Substrate plasma treatment, humidity control |

| Carbon Residues | Incomplete organic removal | Extended annealing, oxygen atmosphere | Controlled pyrolysis, sufficient air flow |

| Poor Crystallinity | Insufficient annealing temperature | Increase temperature (max 700°C) | Longer annealing time, nucleation layers |

| Precipitation | Rapid hydrolysis, poor stability | Modify hydrolysis rate, chelation | Controlled water addition, stable precursors |

Process Optimization Strategies

Stoichiometry Control: Implement a 5-10 mol% excess of this compound in the initial precursor solution to compensate for potential lithium loss during high-temperature annealing, as confirmed by compositional analysis showing improved stoichiometry with lithium-rich formulations. [4]

Microstructure Optimization: Utilize controlled heating rates (1-5°C/minute) through critical temperature ranges (200-400°C) to facilitate gradual organic removal and minimize film stress, resulting in crack-free morphologies with improved density.

Solution Stability: Employ chelating agents such as acetylacetone or acetic acid in molar ratios of 1:1 to 1:2 (chelator:total metal) to moderate hydrolysis rates and extend solution shelf-life to several weeks when stored under inert atmosphere.

Thickness Control: Adjust solution viscosity through precursor concentration (typically 0.1-0.3 M) and spin parameters (2000-4000 rpm) to achieve precise thickness control, with each deposition cycle typically adding 50-100 nm of final thickness after annealing.

Applications and Functional Properties

Thin films derived from this compound precursors enable numerous advanced applications across multiple technological domains:

Integrated Photonics: Lithium niobate thin films prepared via this compound sol-gel processes serve as excellent materials for optical waveguides, modulators, and photonic crystals due to their strong electro-optic coefficients and nonlinear optical properties. The conformal nature of sol-gel deposition allows for fabrication on various substrate geometries, expanding design possibilities for integrated optical circuits. [4]

Energy Storage Systems: As interface stabilization layers in all-solid-state batteries, these films effectively mitigate undesirable reactions between electrode materials and solid electrolytes. Research has demonstrated that LiNbO₃-coated NCM622 cathodes exhibit significantly improved interfacial stability with Li₆PS₅Cl sulfide electrolytes at high operating voltages (up to 4.3 V vs. Li⁺/Li), enabling enhanced cycling performance and safety characteristics. [5]

Electronic Devices: The ferroelectric and piezoelectric properties of this compound-derived films facilitate their application in surface acoustic wave (SAW) devices, bulk acoustic wave (BAW) resonators, and non-volatile memory elements. The low-temperature processing compatibility of the sol-gel approach enables integration with temperature-sensitive substrates and device architectures. [4]

Quantum Technologies: Recent investigations have explored the application of sol-gel derived lithium niobate films in quantum memory devices and integrated quantum photonic circuits, leveraging the material's excellent optical properties and compatibility with heterogeneous integration approaches. [4]

Conclusions and Future Perspectives

The application of This compound in sol-gel synthesis of thin films represents a powerful methodology for producing high-quality functional oxides with precise control over composition and microstructure. The molecular homogeneity afforded by alkoxide precursors, combined with the versatility of sol-gel processing, enables fabrication of advanced materials for demanding applications in photonics, energy storage, and electronic devices. While challenges remain in areas such as stoichiometry control and process scalability, continued development of advanced precursor designs and optimized processing protocols addresses these limitations.

Future research directions likely include the development of increasingly sophisticated heterobimetallic precursors for enhanced stoichiometric control, integration of machine-learning-assisted optimization of processing parameters, and exploration of hybrid organic-inorganic systems that leverage the low-temperature advantages of sol-gel processing for flexible electronic applications. Additionally, the combination of sol-gel synthesis with advanced characterization techniques and computational modeling provides opportunities for deeper understanding of structure-property relationships in these complex functional materials.

References

- 1. Facile Methodology of Sol - Gel for Metal Oxide... | IntechOpen Synthesis [intechopen.com]

- 2. Key Steps in the Sol - Gel Process for Nanoparticle Synthesis [azonano.com]

- 3. Sol–Gel-Synthesized Metal Oxide Nanostructures [mdpi.com]

- 4. LiNbO3 Thin Films through a Sol–Gel/Spin-Coating ... [mdpi.com]

- 5. Optimized LiNbO 3 sol-gel coatings for NCM 622 in sulfide- ... [sciencedirect.com]

lithium ethoxide precursor for lithium-ion battery electrolytes

Lithium Ethoxide at a Glance

| Property | Description |

|---|---|

| CAS Number | 2388-07-0 [1] |

| Molecular Formula | CH₃CH₂OLi [1] |

| Molecular Weight | 52.0 g/mol [1] |

| Appearance | White powder [1] |

| Purity | ≥ 95% (by titration) [1] |

| Storage | Room temperature, under an inert gas [1] |

| Hazmat | Yes [1] |

Applications in Battery Research

| Application Area | Specific Use & Impact | Key Details / Rationale |

|---|---|---|

| Surface Coating | Synthesis of LiNbO₃ coating for cathode materials [2]. | Suppresses interfacial side reactions between oxide cathodes and sulfide-based solid electrolytes [2]. |

| SEI Component Synthesis | Precursor for synthesizing Lithium Methyl Carbonate (LMC), a key SEI component [3]. | Enables study of the thermal decomposition mechanism of the SEI layer, which is crucial for battery safety [3]. |

| General Role | Acts as a strong base and nucleophile in organic synthesis for advanced materials [1]. | Essential for creating lithium-based polymers and other complex molecules used in battery technology [1]. |

Experimental Protocol: LiNbO₃ Coating Synthesis

This protocol details the synthesis of a uniform LiNbO₃ coating on cathode materials using this compound, a method critical for enhancing the stability of all-solid-state batteries [2].

1. Principle: A sol-gel process is used to form a thin, uniform layer of LiNbO₃ on the cathode particle surface. This coating acts as a physical barrier to prevent detrimental reactions between the cathode and the sulfide solid electrolyte, thereby improving battery performance and longevity [2].

2. Materials:

- Lithium Source: this compound (CH₃CH₂OLi) [2].

- Niobium Source: Niobium ethoxide (Nb(OC₂H₅)₅) [2].

- Solvent: Anhydrous alcohol (e.g., ethanol).

- Substrate: Oxide cathode powder (e.g., NMC-622, LiCoO₂).

3. Procedure: 1. Solution Preparation: Dissolve stoichiometric amounts of this compound and niobium ethoxide in anhydrous alcohol under an inert atmosphere (e.g., argon glovebox) to prevent hydrolysis [2]. 2. Mixing: Add the cathode powder to the solution. Ensure thorough mixing to achieve a homogeneous slurry. 3. Coating Formation: Stir the mixture continuously to allow the slow evaporation of the solvent. This process facilitates the controlled condensation reaction, forming a gel-like LiNbO₃ precursor layer on the cathode particles [2]. 4. Heat Treatment (Annealing): Transfer the coated powder to a furnace and anneal at ~500–600 °C for several hours under an inert or air atmosphere. This step crystallizes the amorphous precursor into a well-defined LiNbO₃ coating layer [2].

4. Workflow Diagram: The following diagram illustrates the synthesis protocol.

Schematic of the LiNbO₃ Coating Synthesis Process

Experimental Protocol: Synthesis of Lithium Methyl Carbonate (LMC)

This protocol describes the synthesis of a high-purity SEI component, Lithium Methyl Carbonate (LMC), from this compound for fundamental safety studies [3].

1. Principle: LMC is synthesized via a nucleophilic substitution reaction, where the ethoxide anion from this compound attacks an alkyl carbonate to form LMC [3].

2. Materials:

- Lithium Source: this compound [3].

- Reagent: Methanol (CH₃OH) [3].

- Other: Alkyl carbonate source (e.g., dimethyl carbonate or ethyl methyl carbonate).

3. Procedure: 1. Reaction: this compound is reacted with methanol. This is often part of a two-step process where the lithium alkoxide is first formed [3]. 2. Nucleophilic Attack: The resulting lithium methoxide then performs a nucleophilic attack on the alkyl carbonate molecule (e.g., ethyl methyl carbonate) [3]. 3. Precipitation & Purification: The LMC product is precipitated from the solution, then filtered and washed to obtain a high-purity solid. High purity is critical for accurate material characterization and decomposition studies [3].

4. Workflow Diagram: The following diagram illustrates the synthesis path for LMC.

Synthesis Pathway for Lithium Methyl Carbonate (LMC)

Key Insights for Researchers

- Material Purity: The synthesis of functional materials like LiNbO₃ coatings has traditionally relied on high-purity ethoxide precursors to ensure a thin, uniform layer. However, recent research is actively exploring more inexpensive alternatives, such as lithium acetate and niobium chloride, to reduce costs while maintaining performance [2].

- Safety Focus: Using synthesized, high-purity SEI components like LMC allows researchers to isolate and study their thermal decomposition mechanisms. This is a fundamental step in understanding and mitigating thermal runaway in commercial lithium-ion batteries [3].

- Handling and Storage: this compound is moisture-sensitive and must be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent decomposition and ensure consistent experimental results [1].

References

Application Notes: Lithium Ethoxide (LiOEt) for Materials Synthesis

Lithium ethoxide (CAS: 2388-07-0) is an organometallic compound commercially available as a white powder or chunks, or as a solution in ethanol [1] [2]. It is widely recognized as a strong base and a nucleophile, making it valuable for alkylation and condensation reactions in organic synthesis and the production of specialty chemicals [3] [1]. A prominent and growing application is its use as a precursor for depositing thin-film materials critical for lithium-ion batteries, such as solid electrolytes [4].

Key Physicochemical Properties The table below summarizes the fundamental properties of this compound as provided by chemical suppliers.

| Property | Specification |

|---|---|

| Linear Formula | CH₃CH₂OLi or LiOCH₂CH₃ [4] [1] |

| Molecular Weight | 52.00 g/mol [4] [2] |

| Appearance | White powder and chunks [1] [4] |

| Density (1M solution) | 0.8200 g/mL [2] |

| Purity | ≥99% (for powder) [1] |

| Solubility | Soluble in alcohols; insoluble in non-polar organic solvents [3] [1] |

Handling and Safety Considerations this compound requires careful handling due to its reactive nature.

- Hazards: It is moisture-sensitive and can react violently with water. It is also classified as flammable and corrosive, causing severe skin burns and eye damage [1] [2].

- Safety Precautions: Handle and store under an inert atmosphere (e.g., argon) to prevent decomposition. Use appropriate personal protective equipment (PPE) including gloves, face shields, and eye protection [1].

- Packaging: For laboratory use, it is often supplied in sealed containers like AcroSeal glass bottles to protect it from air and moisture [2].

Experimental Protocol: Mist CVD for LiMn₂O₄ Cathode Thin Films

While direct protocols for this compound in CVD are scarce, a closely related and innovative atmospheric-pressure technique called mist Chemical Vapor Deposition (mist CVD) has been successfully employed to fabricate lithium-containing thin films using aqueous precursors [5]. This method is highly relevant as it shares similarities with precursor vaporization and decomposition in traditional CVD. The following workflow details the experimental procedure for preparing LiMn₂O₄ cathode films, a methodology that can be adapted for this compound-based precursors.

Workflow of Mist CVD Process for LiMn₂O₄ Thin Films

Preparation of Precursor Solution

- Chemicals: Lithium acetate (LiCH₃COO) and Manganese acetate (Mn(CH₃COO)₂).

- Procedure: Dissolve the precursors in deionized water to form an aqueous solution. The molar concentrations used in the cited study were 0.033 M for lithium acetate and 0.06 M for manganese acetate [5].

- Rationale: Using acetates offers a safer, more environmentally friendly alternative to metal-organic precursors. The concentration ratio is designed to achieve the desired LiMn₂O₄ spinel stoichiometry.

Mist CVD Deposition Setup and Process

- Equipment: The process requires an ultrasonic atomizer, a tubular furnace or hotplate for heating, a substrate holder, a carrier gas (N₂) supply, and a linear showerhead nozzle for uniform mist delivery [5].

- Atomization: The precursor solution is ultrasonically vibrated to generate a fine mist with droplet sizes of approximately 3 µm [5].

- Deposition:

- The mist is carried by N₂ gas at a flow rate of 8 L/min to the substrate.

- The substrate temperature is maintained at 200°C during deposition.

- The mists undergo thermal decomposition upon contact with the heated substrate, forming a solid film.

- Under these conditions, the as-deposited film already shows evidence of the crystalline LiMn₂O₄ spinel structure [5].

Post-Deposition Sintering (Annealing)

- Purpose: To enhance the crystallinity and electrochemical performance of the as-deposited film.

- Procedure: The deposited films are sintered in air at elevated temperatures. The study performed sintering at 600°C, 700°C, and 800°C [5].

- Outcome: Sintering at 800°C was found to produce LiMn₂O₄ thin films with the most defined spinel structure and superior crystallinity [5].

Material Characterization and Analysis

- Techniques:

- X-ray Diffraction (XRD): Used to confirm the formation of the crystalline LiMn₂O₄ spinel phase and assess crystallinity [5].

- Field-Emission Scanning Electron Microscopy (FE-SEM): Employed to examine the film's surface morphology, thickness, and density. The cited study achieved dense and smooth films about 750 nm thick [5].

Application in Conventional CVD and Future Outlook

In a more traditional CVD context, this compound is noted for its potential use as a precursor. The general CVD process involves vaporizing a precursor under vacuum and heating it in a chamber where it decomposes on the substrate surface to form a thin film [6]. A key advantage of CVD is its non-line-of-sight nature, allowing it to coat complex geometries, internal surfaces, and blind holes uniformly [6]. While specific parameters for this compound-based CVD (e.g., vaporization temperature, carrier gas) are not detailed in the results, its recognized role underscores its importance in developing advanced materials for energy storage [4].

The market for this compound is expected to grow, driven by its applications in polymer production, lubricants, pharmaceuticals, and especially battery technologies [3] [7]. This trend highlights the ongoing need for optimized synthesis and deposition protocols.

Key Takeaways and Recommendations

- Primary Use: this compound serves as a key precursor for depositing lithium-based thin films, particularly for solid-state battery electrolytes.

- Recommended Technique: The mist CVD protocol offers a robust, atmospheric-pressure method for producing high-quality lithium metal oxide films with controlled stoichiometry.

- Critical Consideration: Meticulous handling is required due to the compound's moisture sensitivity and corrosive nature.

References

- 1. (CAS: 2388-07-0) | Stanford Advanced Materials this compound [samaterials.com]

- 2. , 1M solution in ethanol, AcroSeal 100 mL | Buy Online this compound [fishersci.co.uk]

- 3. What is Lithium ? Uses, How It Works & Top Companies... Ethoxide [linkedin.com]

- 4. americanelements.com/ lithium - ethoxide -2388-07-0 [americanelements.com]

- 5. Preparation of LiMn 2 O 4 cathode thin films for ... [sciencedirect.com]

- 6. and Limitations Chemical Vapor Deposition Benefits [silcotek.com]

- 7. MarketKey Insights, Trends, Drivers, and Regional... This compound [linkedin.com]

lithium ethoxide for desilylation reactions in organic synthesis

Application Notes: Lithium Ethoxide in Desilylation Reactions

1. Introduction to this compound in Synthesis this compound (LiOEt) is a strong base with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in powder or chunk form [1] [2]. Its significant reactivity makes it a valuable tool in organic synthesis, particularly in desilylation reactions for removing silyl protecting groups to access specific functional groups [1]. This application is crucial in complex multi-step synthesis, including pharmaceutical development.

2. Mechanism of Action in Desilylation While the exact mechanistic data for this compound-mediated desilylation is not fully detailed in the search results, its role can be understood through its fundamental properties. This compound acts as a strong base [1]. In desilylation, it is believed to initiate the reaction by deprotonating a water molecule or another protic source, generating a hydroxide ion in situ. This hydroxide then performs a nucleophilic attack on the silicon atom of the silyl protecting group. This attack leads to the cleavage of the silicon-oxygen bond, liberating the desired deprotected alcohol or other functional group and forming a silanol byproduct.

The diagram below illustrates the logical workflow and decision-making process for employing this compound in a desilylation reaction.

Detailed Experimental Protocol for Desilylation

1. Reagents and Materials

- This compound (LiOEt): 1.0 to 1.2 equivalents, powder and chunks, 95% purity [2] or higher [1].

- Substrate: Compound containing the silyl protecting group (e.g., TBS, TMS, TIPS ether).

- Solvent: Anhydrous ethanol, tetrahydrofuran (THF), or diethyl ether [1].

- Inert Atmosphere: Argon or nitrogen gas.

- Protic Source: Anhydrous methanol or a controlled amount of water may be used to facilitate the reaction.

- Workup Materials: Saturated aqueous ammonium chloride (NH₄Cl), brine, and extraction solvents (e.g., ethyl acetate, dichloromethane).

- Purification Materials: Silica gel for column chromatography.

2. Equipment and Setup

- Single-neck or two-neck round-bottom flask.

- Reflux condenser.

- Magnetic stirrer and stir bar.

- Gas inlet adapter connected to an inert gas (N₂/Ar) supply.

- Rubber septa.

- Syringes for anhydrous reagent transfer.

- Ice bath or other cooling apparatus.

- TLC plates and visualization equipment.

3. Step-by-Step Procedure A. Reaction Setup

- Assemble the reaction flask equipped with a stir bar and reflux condenser connected to an inert gas source [3].

- Purge the system with inert gas (N₂/Ar) to create an oxygen- and moisture-free environment [1].

- Charge the flask with the substrate and add the anhydrous solvent via syringe.

B. Initiating the Desilylation

- Add this compound (1.0-1.2 equiv) to the stirring solution of the substrate. The mixture may change color or become heterogeneous.

- If necessary, add a stoichiometric amount of a protic source (e.g., anhydrous methanol) to the reaction mixture. Note: The specific need for and quantity of a protic source should be determined empirically for each substrate.

- Heat the reaction mixture to reflux or maintain at room temperature, monitoring closely by TLC or LC-MS.

C. Reaction Monitoring and Workup

- Once TLC/LC-MS analysis indicates complete consumption of the starting material (reaction time can vary from 30 minutes to several hours), cool the mixture to room temperature.

- Carefully quench the reaction by adding a saturated aqueous NH₄Cl solution [3].

- Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate or dichloromethane (e.g., 3 × 50 mL).

- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) [3].

- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

D. Purification and Analysis

- Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system [3].

- Analyze the final, purified product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry to confirm identity and purity.

Critical Safety and Handling Guidelines

This compound is moisture-sensitive and can decompose upon contact with water or air, potentially releasing flammable gases [1]. It is classified with a Danger signal word and can cause severe skin burns [2].

- Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat. Use a type P3 (EN 143) respirator if dust is generated [2].

- Handling: All operations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon glove box) [1].

- Storage: Store in a tightly sealed, air-tight container in a cool, dry place away from moisture and air. It is best used shortly after preparation to ensure optimal reactivity [1].

Quantitative Data Summary

The table below summarizes key physicochemical and handling data for this compound.

| Property | Specification | Source |

|---|---|---|

| Molecular Formula | LiC₂H₅O | [1] |

| Molecular Weight | 52.0 g/mol | [1] |

| Purity | 95% [2] / 99% (Industrial Grade) [1] | |

| Form | Powder and chunks | [1] [2] |

| Solubility | Insoluble in water | [1] |

| Storage | Room temperature, in a dry, air-tight container | [1] |

Alternative Reagents and Conclusions

Alternative Reagents: Other strong bases like sodium ethoxide or potassium ethoxide can sometimes be used as alternatives to this compound, depending on the specific reaction requirements [1]. Fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) are also extremely common and effective for desilylation.

References

lithium ethoxide in polymerization initiator and catalyst

Application Notes: Lithium Ethoxide in Polymerization

This compound (LiOC₂H₅) is a strong base and nucleophile valued in synthetic chemistry for its role in initiating and catalyzing polymerization reactions [1] [2]. It typically appears as a white to pale yellow solid with a purity of 99% and is moisture-sensitive, requiring storage under anhydrous conditions [1].

The table below summarizes its key characteristics for polymer applications:

| Property | Specification / Role in Polymerization |

|---|---|

| Chemical Formula | LiC₂H₅O [1] |

| CAS Number | 2388-07-0 [1] [2] |

| Appearance | White powder or chunks [1] |

| Purity | 99% [1] |

| Primary Function | Base catalyst / Initiator [1] [2] |

| Key Polymer Applications | Synthesis of high-performance polymers, polyvinyl chloride (PVC), coatings, resins, and adhesives [3] [4] |

| Mechanism | Deprotonation of monomers to generate active sites for chain growth [1] [2] |

Mechanisms of Action

This compound functions through two primary mechanisms as a strong base and a nucleophile. The following diagram illustrates the workflow of its catalytic action.

As a strong base, it deprotonates acidic hydrogen atoms in monomers (such as alcohols or carbonyl-containing compounds), generating a nucleophilic site that initiates chain growth [1] [2]. It can also act as a nucleophile, directly attacking electrophilic centers in other monomers or polymer chains [4].

Detailed Experimental Workflow

The general workflow for a polymerization reaction using this compound is outlined below. This process must be conducted under strictly controlled, moisture-free conditions.

Key Experimental Parameters:

- Atmosphere Control: All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or glovebox techniques to prevent hydrolysis and maintain catalyst activity [1].

- Solvent Selection: Use anhydrous, aprotic solvents (e.g., tetrahydrofuran - THF, hexane) to avoid deactivating the catalyst [1].

- Initiator Loading: The molar ratio of this compound to monomer is critical and varies significantly with the monomer type and target polymer molecular weight. Optimization is required [3].

- Reaction Monitoring: Techniques like Gas Chromatography (GC) or NMR spectroscopy can track monomer conversion. Reaction kinetics are typically fast due to the strong basicity of this compound [4].

Critical Safety and Handling Protocols

This compound is moisture-sensitive and reactive [1]. Upon contact with water, it undergoes a vigorous hydrolysis reaction, producing lithium hydroxide and ethanol, which can be hazardous [1] [2].

- Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat [1].

- Handling: Handle exclusively in a fume hood or under an inert gas atmosphere [1].

- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. It is best used shortly after preparation to ensure optimal reactivity [1].

Searching for Specific Protocols

The search results I obtained are informative for applications but lack detailed, quantitative laboratory procedures. To find the specific experimental protocols you need:

- Use specialized scientific databases: Search directly on platforms like SciFinder, Reaxys, or Google Scholar.

- Apply precise keywords: Use terms like

"this compound polymerization kinetics","this compound PVC synthesis protocol", or"lithium alkoxide initiator detailed procedure". - Consult primary literature: Look for specific research articles in journals dedicated to polymer chemistry and synthetic methods, which often contain full experimental sections.

References

Synthesis of Li₂S Nanocrystals: Carbothermal Reduction Method

The following protocol is adapted from a study that synthesized small, uniformly distributed Li₂S particles homogeneously coated with a nitrogen-doped carbon layer via carbothermal reduction of lithium sulfate (Li₂SO₄) [1].

- Key Advantage: This method is highlighted as a simple, scalable process using low-cost and air-stable precursors, making it suitable for producing large quantities of material [1].

Experimental Workflow

The diagram below outlines the key stages in the synthesis of carbon-coated Li₂S nanocrystals.

Detailed Protocol Steps

- Precursor Preparation: Lithium sulfate (Li₂SO₄, ≥98.5%) is used as the lithium source. The process involves dissolving Li₂SO₄ in a solvent and then adding a non-solvent to precipitate uniformly distributed nanocrystals. The search results note that ethanol leads to large crystals, so alternative solvents should be explored to achieve nano-scale particles [1].

- Carbon Coating Mixture: The precipitated Li₂SO₄ is mixed with a carbon precursor, specifically an amphiphilic polymer that acts as a nanoparticle-stabilizing agent and a source of nitrogen for doping the carbon matrix [1].

- Heat Treatment (Carbothermal Reduction): The mixture is subjected to a high-temperature treatment under an inert atmosphere (e.g., argon). The process involves heating to 900°C, which simultaneously carbonizes the polymer, reduces Li₂SO₄ to Li₂S, and coats the newly formed Li₂S particles with a nitrogen-doped carbon layer [1].

Material Characterization Data

The synthesized composite material should be characterized to confirm its properties. The following table summarizes the expected outcomes based on the source study [1].

| Characterization Method | Observed Results for C-Li₂S Composite |

|---|---|

| X-ray Diffraction (XRD) | Confirmed crystalline structure of Li₂S. |

| High-Resolution TEM (HR-TEM) | Showed small, uniformly distributed Li₂S particles (2-10 nm) homogeneously coated by a nitrogen-doped carbon layer. |

| Electrochemical Analysis | The material was electrochemically active and exhibited a lower activation overpotential during the first charge compared to commercial Li₂S. |

Key Considerations for Li₂S Synthesis

The synthesis of high-performance Li₂S materials involves several critical factors, as inferred from the study on the carbothermal reduction method [1].

- Particle Size and Distribution: Achieving a small, uniform particle size is crucial for electrochemical activity. The choice of solvent and non-solvent during the precipitation step is key to controlling particle size and preventing agglomeration [1].

- Electronic Wiring: Li₂S is electrically insulating. Coating the particles with a conductive layer (like nitrogen-doped carbon) is essential to improve electron distribution within the electrode, enhance electrochemical activity, and prevent particle agglomeration [1].

- Scalability: The carbothermal reduction method is noted for its potential scalability, using air-stable lithium sulfate and an inexpensive carbon source, which is advantageous for industrial application [1].

Potential Synthesis Pathways for Li₂S Nanocrystals

The following diagram maps out the general synthesis strategies for Li₂S, placing the detailed protocol in context. Note that the role of lithium ethoxide is not confirmed in the searched literature and would typically fall under "Solution-Based Chemical Synthesis" [1].

Important Note on Information Gaps

The search results do not provide a specific protocol using This compound. The information presented here details an alternative, well-documented synthesis route. To find information on this compound, you may need to consult specialized synthetic chemistry resources or scientific databases that detail organolithium chemistry or solvothermal synthesis methods.

References

lithium ethoxide for cathode coatings in solid-state batteries

Lithium Ethoxide in Solid-State Battery Cathodes

This compound (LiOEt) is an organolithium compound used as a precursor material for fabricating functional coatings on cathode active materials, particularly high-nickel NCM (LiNiₓCo$_y$Mn$_z$O₂) [1] [2]. These coatings are critical for solving key challenges in solid-state batteries (SSBs).

The core function of these coatings is to create a stable interface between the cathode particles and the solid electrolyte, especially sulfide-based electrolytes (like LPSCl), which are highly reactive [2] [3]. This interface engineering helps to achieve three main goals:

- Suppress Parasitic Reactions: Minimize detrimental side reactions at the cathode-solid electrolyte interface [2].

- Mitigate Oxygen Release: Stabilize the surface oxygen of the cathode, preventing structural degradation [2].

- Facilitate Ion Transport: Provide a pathway for efficient lithium-ion conduction while being electronically insulating [1].

Application & Performance Data

The table below summarizes two key coating materials for which this compound can serve as a lithium precursor, along with their demonstrated performance.

Table 1: Performance of Coating Materials Applied via this compound Route

| Coating Material | Coating Method & Precursor Role of LiOEt | Key Function | Demonstrated Performance |

|---|---|---|---|

| Amorphous Li-Zr-O coating [1] | Applied to high-nickel NCM cathode surfaces. This compound acts as the lithium source. | Improves surface stability and cycling performance in lithium-ion batteries. | Information not specified in search results. |

| Perovskite La₄NiLiO₈ (LNLO) [2] | Formed via a wet-chemical process. Lithium is sourced from residual lithium species on the cathode surface (often Li₂O or LiOH, for which LiOEt could be an alternative precursor). | Mitigates interfacial side reactions, suppresses oxygen evolution, and facilitates Li⁺ diffusion. | ASSB with single-crystal LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ retained 86% capacity after 2000 cycles at a high 3C rate. |

Detailed Experimental Protocol

The following workflow and detailed steps outline the synthesis of a perovskite La₄NiLiO₈ (LNLO) coating on a single-crystal NCM90 cathode, a process for which this compound could be adapted as a lithium source [2].

Figure 1: Experimental workflow for synthesizing a perovskite-coated cathode for all-solid-state batteries.

Coating Synthesis Procedure [2]:

- Precursor Dispersion: Weigh 0.1 g of nano-sized La₂O₃ powder. Disperse it in anhydrous ethanol using ultrasonic treatment for a homogenous mixture.

- Cathode Powder Addition: Add 10 g of single-crystal LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ (SCNCM90) powder to the La₂O₃ dispersion.

- Mixing and Drying: Continuously stir the mixture at 80°C until the anhydrous ethanol is completely evaporated, resulting in a dry powder mixture.

- Thermal Treatment (Calcination): Transfer the dried mixture to a tube furnace. Calcinate it at 700°C for 5 hours in air to form the crystalline La₄NiLiO₈ (LNLO) coating layer in situ on the cathode particles.

Cell Fabrication and Testing [2]:

- Electrolyte and Anode: The coated cathode is combined with a Li₆PS₅Cl (LPSCl) sulfide solid electrolyte and a Li-In alloy anode to fabricate the all-solid-state battery cell.

- Electrochemical Characterization: The cell's performance is evaluated through galvanostatic charge-discharge cycling at various rates (e.g., 3C) and long-term cycle life tests (e.g., 2000 cycles). Electrochemical impedance spectroscopy (EIS) is used to monitor interface resistance.

Critical Parameters & Optimization

Achieving a high-quality coating requires careful control of several parameters. The table below lists key considerations.

Table 2: Critical Parameters for Coating Synthesis and Optimization

| Parameter | Consideration & Impact |

|---|---|

| Calcination Atmosphere | Post-treatment in a pure oxygen atmosphere at moderate temperatures (e.g., 350°C) can be critical for other coatings like LiNbO₃, influencing final microstructure and performance [4]. |

| Coating Thickness & Uniformity | A uniform, conformal coating of optimal thickness (typically nano-scale) is required to block side reactions without hindering ionic transport. Controlled precursor concentration and mixing are vital. |

| Moisture Control | This compound is moisture-sensitive. All synthesis steps, particularly when using sulfide electrolytes, should be performed in a controlled environment like an argon-filled glovebox or using dry rooms [2] [5]. |

| Material Compatibility | Coating material must be chosen for chemical and electrochemical stability against both the specific cathode (e.g., NCM) and solid electrolyte (e.g., sulfide LPSCl) [6] [2]. |

Pathways for Further Research